4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups, including methyl, phenyl, and oxobutanone groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: The synthesis begins with the construction of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the methyl, phenyl, and oxobutanone groups. This can be done through Friedel-Crafts alkylation or acylation reactions, using reagents such as methyl chloride, phenyl chloride, and acetyl chloride in the presence of catalysts like aluminum chloride.
Cyclization: The final step often involves cyclization to form the imidazole ring, which can be facilitated by heating the intermediate compounds under reflux conditions with suitable solvents like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione: Lacks the 3-methylphenyl group, which may affect its biological activity and chemical reactivity.
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione: Contains an additional methyl group on the phenyl ring, potentially altering its properties.
Uniqueness
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
896292-17-4 |
---|---|
Molecular Formula |
C25H23N5O3 |
Molecular Weight |
441.491 |
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-9-8-12-19(13-15)30-20(18-10-6-5-7-11-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3 |
InChI Key |
LFJVQAMZQMLTIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.